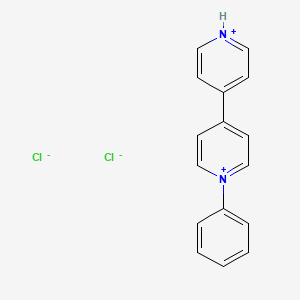![molecular formula C8H10O4 B14334377 3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one CAS No. 107986-51-6](/img/structure/B14334377.png)
3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one: is a chemical compound known for its unique spirocyclic structure. It is also referred to as 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one . This compound is a metabolite of spiromesifen, a spirocyclic tetronic acid used as an environmentally friendly pesticide . The compound’s structure includes a spiro linkage, which is a rare and interesting feature in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one typically involves the reaction of mesitylacetic acid with ethyl 1-hydroxycyclopentane-carboxylate . The reaction is carried out under reflux conditions in the presence of potassium t-butoxide in t-butyl alcohol. After refluxing for several hours, the mixture is acidified with hydrochloric acid to precipitate the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one is used as an intermediate in the synthesis of spiromesifen, a potent acaricide . Its unique structure makes it a valuable compound for studying spirocyclic systems and their reactivity.
Biology and Medicine: The compound’s biological activity is primarily related to its role as a metabolite of spiromesifen. It has been studied for its potential effects on various biological systems, including its ecotoxicity and impact on non-target organisms .
Industry: In the agricultural industry, this compound is significant due to its role in the production of spiromesifen, which is used to control pests in crops .
Mecanismo De Acción
The mechanism of action of 3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one involves its interaction with specific molecular targets in pests. The compound inhibits the synthesis of lipids in pests, leading to their death . The molecular targets include enzymes involved in lipid metabolism, which are crucial for the survival and reproduction of pests.
Comparación Con Compuestos Similares
Spiromesifen: A spirocyclic tetronic acid used as a pesticide.
Spirodiclofen: Another spirocyclic compound used as an acaricide.
Spirotetramat: A related compound with similar pesticidal properties.
Comparison: 3,4-Dihydroxy-1-oxaspiro[4.4]non-3-en-2-one is unique due to its specific structure and role as a metabolite of spiromesifen. Compared to other similar compounds, it has distinct reactivity and biological activity, making it valuable for specific applications in pest control and chemical synthesis .
Propiedades
Número CAS |
107986-51-6 |
|---|---|
Fórmula molecular |
C8H10O4 |
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
3,4-dihydroxy-1-oxaspiro[4.4]non-3-en-2-one |
InChI |
InChI=1S/C8H10O4/c9-5-6(10)8(12-7(5)11)3-1-2-4-8/h9-10H,1-4H2 |
Clave InChI |
VMXRYFLXJONWCS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)C(=C(C(=O)O2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene-](/img/structure/B14334296.png)


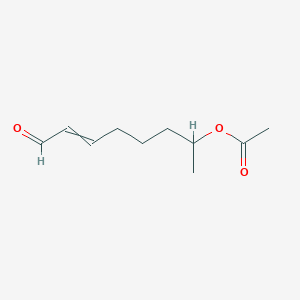
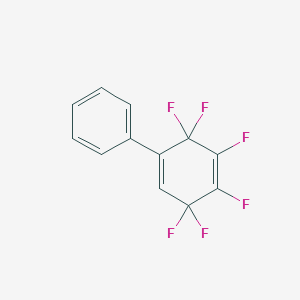

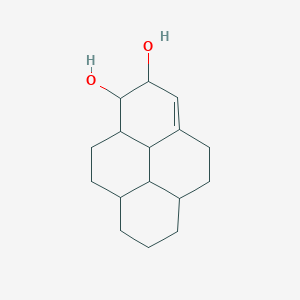
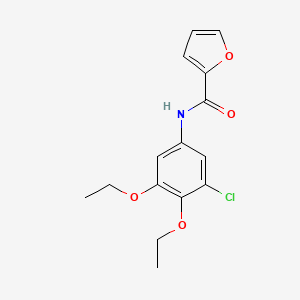
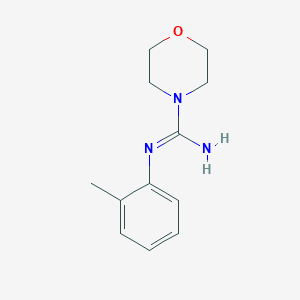


![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-ethoxy-5,6-dihydro-](/img/structure/B14334390.png)
